

1-Bromo-2,2,5-trimethylhexane: A Technical Guide to Potential Research Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Bromo-2,2,5-trimethylhexane**

Cat. No.: **B1528752**

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

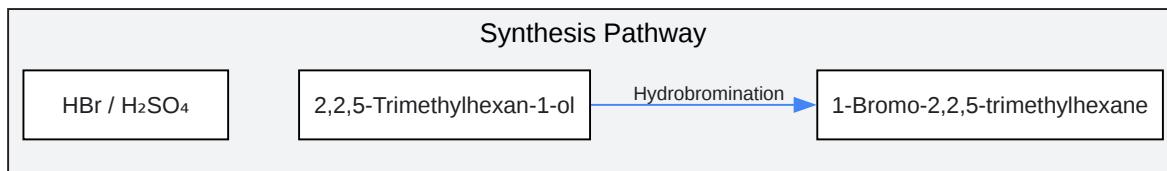
Abstract: **1-Bromo-2,2,5-trimethylhexane** is a primary alkyl bromide whose potential as a synthetic building block remains largely unexplored in published literature. This technical guide provides an in-depth analysis of its prospective research applications by extrapolating from the well-established reactivity of primary alkyl halides. We detail potential synthetic routes, key chemical transformations including nucleophilic substitution (S_N2), Grignard reagent formation, and elimination ($E2$) reactions. This document serves as a foundational resource for researchers seeking to incorporate this sterically hindered nine-carbon scaffold into novel synthetic pathways, particularly in the fields of medicinal chemistry and materials science.

Introduction

1-Bromo-2,2,5-trimethylhexane (CAS No. 1466562-36-6) is an organobromine compound with a unique branched structure.^{[1][2]} As a primary alkyl halide, the bromine atom is situated on a carbon atom that is bonded to only one other carbon atom. This structural feature is pivotal, as it dictates the compound's reactivity, favoring bimolecular nucleophilic substitution (S_N2) and facilitating the formation of organometallic reagents. The steric hindrance introduced by the adjacent gem-dimethyl group on the C2 carbon, however, presents an interesting chemical challenge and opportunity, potentially influencing reaction rates and selectivity compared to unhindered primary alkyl halides.

This guide explores the untapped synthetic potential of **1-Bromo-2,2,5-trimethylhexane** as a versatile building block. By examining fundamental reaction classes applicable to primary alkyl

halides, we provide a theoretical framework and hypothetical protocols to stimulate its use in research and development.


Physicochemical Properties

While specific experimental data for **1-Bromo-2,2,5-trimethylhexane** is scarce, its basic properties can be identified from chemical databases. For comparative purposes, data for the isomeric compound 1-Bromo-3,5,5-trimethylhexane is also included, as its properties are likely to be similar.

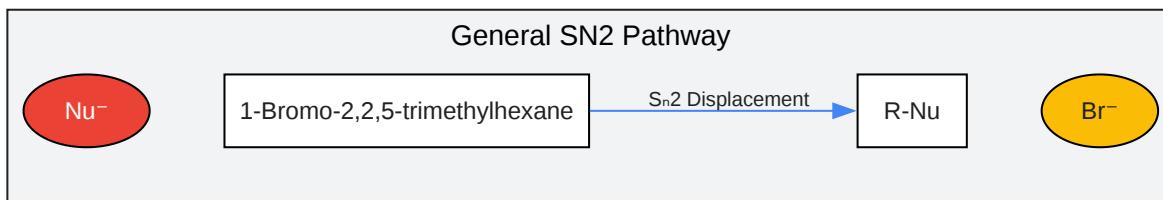
Property	Value (1-Bromo-2,2,5-trimethylhexane)	Value (1-Bromo-3,5,5-trimethylhexane)	Reference
CAS Number	1466562-36-6	50915-80-5	[1] [2] [3]
Molecular Formula	C(9)H({19})Br	C(9)H({19})Br	[1] [2] [3]
Molecular Weight	207.15 g/mol	207.15 g/mol	[1] [3]
Boiling Point	Not available	196.7 °C at 760 mmHg	[4]
Density	Not available	1.086 g/cm ³	[4]
Refractive Index	Not available	1.451	[4]
LogP	4.4 (Computed)	3.84 (Computed)	[1] [4]

Synthesis of 1-Bromo-2,2,5-trimethylhexane

Primary alkyl bromides are commonly synthesized from the corresponding primary alcohols. A plausible route to **1-Bromo-2,2,5-trimethylhexane** would be the hydrobromination of 2,2,5-trimethylhexan-1-ol.

[Click to download full resolution via product page](#)

Caption: Synthesis of **1-Bromo-2,2,5-trimethylhexane** from its corresponding alcohol.


Experimental Protocol: Synthesis from 2,2,5-trimethylhexan-1-ol

This protocol is adapted from general procedures for the conversion of primary alcohols to alkyl bromides.

- **Setup:** In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place 2,2,5-trimethylhexan-1-ol (1.0 eq).
- **Reagent Addition:** Cool the flask in an ice bath. Slowly add a mixture of concentrated sulfuric acid (0.5 eq) and hydrobromic acid (48%, 1.2 eq) through the dropping funnel with constant stirring.
- **Reaction:** After addition is complete, heat the mixture to reflux for 3-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- **Workup:** Cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
- **Purification:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield **1-Bromo-2,2,5-trimethylhexane**.

Potential Research Application: Nucleophilic Substitution (S_N2) Reactions

As a primary alkyl halide, **1-Bromo-2,2,5-trimethylhexane** is an excellent substrate for S_N2 reactions.^{[5][6]} This pathway allows for the direct displacement of the bromide ion by a wide variety of nucleophiles, enabling the introduction of diverse functional groups. The rate of S_N2 reactions is dependent on both the substrate and the nucleophile concentrations.^{[7][8]} The reaction proceeds via a backside attack, leading to an inversion of configuration if the carbon center were chiral.^[8]

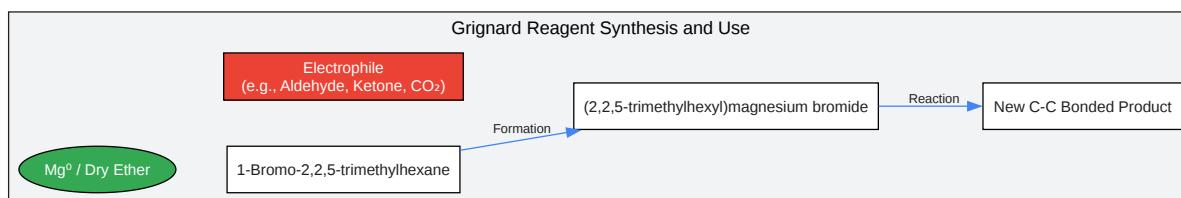
[Click to download full resolution via product page](#)

Caption: General workflow for S_N2 reactions with **1-Bromo-2,2,5-trimethylhexane**.

Application in Functional Group Interconversion

The S_N2 reaction is a cornerstone of organic synthesis for creating new carbon-heteroatom bonds.

Nucleophile (Nu ⁻)	Reagent Example	Product Functional Group	Potential Application
Cyanide	Sodium Cyanide (NaCN)	Nitrile	Chain extension, precursor to amines and carboxylic acids
Azide	Sodium Azide (NaN ₃)	Azide	Precursor to primary amines via reduction
Hydroxide	Sodium Hydroxide (NaOH)	Alcohol	Introduction of a hydroxyl group
Alkoxide	Sodium Ethoxide (NaOEt)	Ether	Synthesis of ethers (Williamson Ether Synthesis)
Thiolate	Sodium Thiophenoxyde (NaSPh)	Thioether	Introduction of sulfur-containing moieties
Iodide	Sodium Iodide (NaI)	Alkyl Iodide	Finkelstein reaction, creating a more reactive alkyl halide


Experimental Protocol: Synthesis of 2,2,5-Trimethylhexyl Cyanide

- Setup: To a solution of **1-Bromo-2,2,5-trimethylhexane** (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetone in a round-bottom flask, add sodium cyanide (1.2 eq).
- Reaction: Heat the mixture at 50-70°C and stir vigorously. Monitor the reaction's progress by TLC until the starting material is consumed.
- Workup: Cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with diethyl ether (3x).

- Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude nitrile can be purified by vacuum distillation or column chromatography.

Potential Research Application: Grignard Reagent Formation

Alkyl halides react with magnesium metal in an ether solvent to form highly nucleophilic organomagnesium compounds known as Grignard reagents.[9][10][11] **1-Bromo-2,2,5-trimethylhexane** is a suitable precursor for forming (2,2,5-trimethylhexyl)magnesium bromide. This reagent is a powerful carbon-based nucleophile and a strong base, making it extremely useful for forming new carbon-carbon bonds.[11] All glassware and solvents must be scrupulously dry, as Grignard reagents react readily with protic sources like water.[9]

[Click to download full resolution via product page](#)

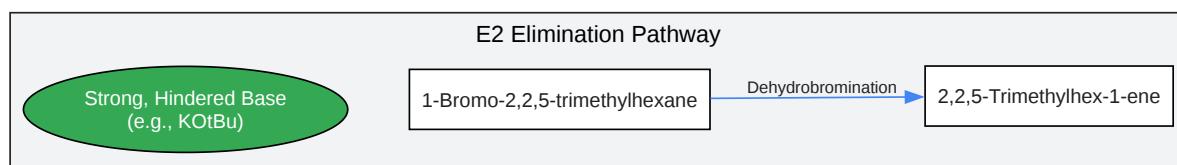
Caption: Formation and subsequent reaction of a Grignard reagent.

Applications of (2,2,5-trimethylhexyl)magnesium bromide

Electrophile	Product Type	Significance
Aldehydes	Secondary Alcohol	Forms a new C-C bond and a hydroxyl group
Ketones	Tertiary Alcohol	Creates a quaternary carbon center with a hydroxyl group
Esters	Tertiary Alcohol (after 2 eq.)	Adds the alkyl group twice to the carbonyl carbon
Carbon Dioxide (CO ₂)	Carboxylic Acid	Lengthens the carbon chain by one and adds a carboxyl group
Epoxides	Primary Alcohol	Opens the epoxide ring to form a new C-C bond

Experimental Protocol: Preparation and Reaction with Acetone

- Preparation of Grignard Reagent:
 - Setup: Assemble a flame-dried, three-necked flask equipped with a reflux condenser (with a drying tube), a dropping funnel, and a magnetic stirrer. Add magnesium turnings (1.1 eq) to the flask.
 - Initiation: Add a small crystal of iodine to activate the magnesium. In the dropping funnel, place a solution of **1-Bromo-2,2,5-trimethylhexane** (1.0 eq) in anhydrous diethyl ether or THF. Add a small portion of this solution to the magnesium. The reaction is initiated when the color of the iodine fades and bubbling is observed.
 - Formation: Add the remainder of the alkyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir and reflux for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
- Reaction with Acetone:


- **Addition:** Cool the freshly prepared Grignard solution in an ice bath. Add a solution of acetone (1.0 eq) in anhydrous ether dropwise via the dropping funnel.
- **Quenching:** After the addition is complete and the reaction has stirred for 30 minutes, slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.
- **Workup and Purification:** Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation. The resulting tertiary alcohol can be purified by column chromatography.

Potential Research Application: Elimination (E2) Reactions

While primary alkyl halides typically favor S_N2 reactions, an E2 (bimolecular elimination) reaction can be induced to form an alkene.^[12] This requires the use of a strong, sterically hindered base to disfavor the competing substitution pathway.^{[13][14]} For **1-Bromo-2,2,5-trimethylhexane**, an E2 reaction would yield 2,2,5-trimethylhex-1-ene. The use of a bulky base like potassium tert-butoxide (KO

*t*t

Bu) is crucial.^[13]

[Click to download full resolution via product page](#)

Caption: E2 elimination of **1-Bromo-2,2,5-trimethylhexane** to form an alkene.

Experimental Protocol: Synthesis of 2,2,5-trimethylhex-1-ene

- Setup: In a round-bottom flask, dissolve potassium tert-butoxide (1.5 eq) in its corresponding alcohol, tert-butanol, or another suitable solvent like THF.
- Reagent Addition: Add **1-Bromo-2,2,5-trimethylhexane** (1.0 eq) to the base solution at room temperature or with gentle heating.
- Reaction: Stir the mixture and heat to reflux for several hours. Monitor the reaction by GC-MS or TLC to observe the formation of the alkene product and the disappearance of the starting material.
- Workup: Cool the reaction, pour it into water, and extract with a low-boiling point solvent like pentane.
- Purification: Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate. The solvent can be carefully removed by distillation. The resulting alkene product, being volatile, should be handled with care and can be further purified by fractional distillation if necessary.

Conclusion

1-Bromo-2,2,5-trimethylhexane represents a valuable, yet underutilized, chemical scaffold. Its nature as a primary alkyl halide opens up a rich area of synthetic chemistry, allowing for its conversion into a multitude of other compound classes. Through nucleophilic substitution, it can be functionalized with a wide array of heteroatoms. Its conversion to a Grignard reagent provides a powerful tool for constructing complex carbon skeletons, a critical step in the synthesis of new drug candidates and organic materials. Furthermore, controlled elimination reactions offer a route to specific unsaturated systems. This guide provides the necessary theoretical and practical foundation to encourage the adoption of **1-Bromo-2,2,5-trimethylhexane** as a versatile building block in modern organic synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Bromo-2,2,5-trimethylhexane | C9H19Br | CID 66050363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1466562-36-6 | 1-Bromo-2,2,5-trimethylhexane - Moldb [moldb.com]
- 3. 1-Bromo-3,5,5-trimethylhexane | C9H19Br | CID 142800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. lookchem.com [lookchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Introduction to SN2 Reactions - Chad's Prep® [chadsprep.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. E1 and E2 Reactions – Kinetics, Order of Reactivity of Alkyl Halides | Pharmaguideline [pharmaguideline.com]
- 13. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [1-Bromo-2,2,5-trimethylhexane: A Technical Guide to Potential Research Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1528752#potential-research-applications-of-1-bromo-2-2-5-trimethylhexane>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com